Melting Point as a Physical-Handling and Purity Discriminator: 4-Br vs. 1-Br, 2-Br, and 9-Br Isomers
4-Bromophenanthrene exhibits a markedly lower melting point (48–56 °C) compared to all other common monobromophenanthrene isomers, providing a straightforward physical-property fingerprint for identity confirmation, purity assessment, and selection of handling conditions. The 9-isomer melts at 60–66 °C, the 2-isomer at 95–99 °C, and the 1-isomer at 108–109 °C . This ~8–10 °C depression relative to 9-bromophenanthrene and ~40–60 °C depression relative to the 2- and 1-isomers reflects reduced crystal lattice energy attributable to the bay-region substitution pattern, which disrupts efficient planar π-stacking . For procurement, this means 4-bromophenanthrene may require refrigerated storage to prevent softening or melt-related degradation during shipping, whereas the higher-melting 2- and 1-isomers are less thermally sensitive under ambient conditions.
| Evidence Dimension | Melting point (crystalline solid → liquid transition temperature) |
|---|---|
| Target Compound Data | 4-Bromophenanthrene: 48–56 °C (TCI: 52.0–56.0 °C, qNMR purity ≥95%; purified sample: 48–49 °C) |
| Comparator Or Baseline | 9-Bromophenanthrene: 60–66 °C (lit.); 2-Bromophenanthrene: 95–99 °C; 1-Bromophenanthrene: 108–109 °C; Phenanthrene (unsubstituted): 98–100 °C |
| Quantified Difference | ΔTₘ ≈ −8 to −10 °C vs. 9-isomer; ΔTₘ ≈ −40 to −50 °C vs. 2-isomer; ΔTₘ ≈ −52 to −61 °C vs. 1-isomer |
| Conditions | Standard laboratory conditions; data from commercial suppliers (TCI, AKSci, Chem960) and literature melting point determinations |
Why This Matters
Melting point is the most accessible orthogonal identifier for confirming isomer identity upon receipt and for designing purification protocols (e.g., recrystallization solvent selection); a wrong isomer shipment can be detected by a simple melting point determination before committing to multi-step synthesis.
